molecular formula C20H25ClN4O2S B2378189 8-((2-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 370869-92-4

8-((2-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2378189
CAS No.: 370869-92-4
M. Wt: 420.96
InChI Key: VBXBDDNMZWGEPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions .


Physical and Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A study on the new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione explored their potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with psychotropic activity. Radioligand binding assays determined the affinity and selectivity profile of these compounds, revealing that specific derivatives produced antidepressant-like effects in forced swim tests and anxiolytic-like activity in the four-plate test, highlighting the advantage of mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands for displaying antidepressant- and anxiolytic-like activity (Chłoń-Rzepa et al., 2013).

Structure–5‐HT Receptor Affinity Relationship

In another study, the influence of substituent position on the affinity for serotonin 5‐HT1A, 5‐HT2A, and 5‐HT7 receptors was examined in a series of 7‐arylpiperazynylalkyl and 7‐tetrahydroisoquinolinylalkyl derivatives of 8‐amino‐1,3‐dimethyl‐1H‐purine‐2,6(3H,7H)‐dione. This work contributed to understanding structure–affinity relationships, aiding the design of compounds with potential antagonistic activity for the 5‐HT1A receptor (Żmudzki et al., 2015).

Mixed Ligand-Metal Complexes Synthesis and Study

A novel approach involved synthesizing mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with additional ligands, suggesting coordination with metal ions through nitrogen, sulfur, and oxygen atoms. This work provides a foundation for future studies on the potential applications of these complexes in various fields, such as catalysis or material science (Shaker, 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and other bioactive compounds .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is often included in a compound’s Material Safety Data Sheet.

Future Directions

Future directions for research on a compound can include potential applications, further studies to understand its properties, and the development of new synthesis methods .

Properties

IUPAC Name

8-[(2-chlorophenyl)methylsulfanyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2S/c1-4-5-6-9-12-25-16-17(23(2)20(27)24(3)18(16)26)22-19(25)28-13-14-10-7-8-11-15(14)21/h7-8,10-11H,4-6,9,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXBDDNMZWGEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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